N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The nitrogen of the sulfonamide is further functionalized with a 2-(4-fluorophenoxy)ethyl chain.
Key structural attributes:
- Molecular Formula: C₁₆H₁₅FNO₅S
- Molecular Weight: 352.36 g/mol
- Functional Groups: Sulfonamide, benzodioxine, fluorophenoxyethyl.
- Physicochemical Properties: XLogP3 (lipophilicity): ~3.2 (estimated) Hydrogen Bond Donors/Acceptors: 2/6 Topological Polar Surface Area (TPSA): ~85.7 Ų
The fluorine atom at the para position of the phenoxy group enhances metabolic stability and may influence target binding affinity .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S/c17-12-1-3-13(4-2-12)21-8-7-18-24(19,20)14-5-6-15-16(11-14)23-10-9-22-15/h1-6,11,18H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGDWYDRAIFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula:
- Chemical Formula : CHFNOS
- Molecular Weight : Approximately 303.35 g/mol
The presence of a fluorophenoxy group and a benzodioxine moiety suggests potential interactions with biological targets, particularly in the central nervous system and cancer cells.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, a study utilizing the sulforhodamine B (SRB) assay on human PC-3 prostate cancer cells demonstrated that related compounds showed significant antitumor activity at low micromolar concentrations. The study highlighted the modulation of apoptosis and cell proliferation through the interaction with alpha1D- and alpha1B-adrenoreceptors, suggesting that this compound may share similar pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Alpha-Adrenergic Receptor Modulation : The compound's structure suggests it may act as an antagonist at alpha1-adrenoreceptors, which are involved in various physiological responses including vasoconstriction and cell proliferation.
- Inhibition of Cell Proliferation : By affecting receptor signaling pathways, it may inhibit the proliferation of cancer cells, promoting apoptosis.
Neuropharmacological Effects
Similar compounds have shown neuropharmacological effects, including anticonvulsant activity. For example, derivatives containing the benzodioxine structure have been tested for their efficacy in seizure models, indicating potential therapeutic applications in epilepsy management .
Study 1: Antitumor Efficacy in Prostate Cancer
A study focused on the efficacy of related compounds on PC-3 prostate cancer cells revealed that specific modifications to the benzodioxine structure enhanced antitumor activity. The results indicated a significant reduction in cell viability correlated with receptor expression changes .
Study 2: Anticonvulsant Activity Assessment
Another investigation assessed the anticonvulsant properties of related compounds. The findings suggested that modifications to the fluorophenoxy group significantly impacted the anticonvulsant efficacy, which could be relevant for developing new treatments for seizure disorders .
Data Table: Biological Activity Overview
| Activity Type | Related Compound | Tested Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Antitumor | N-[2-(4-fluorophenoxy)ethyl]-... | PC-3 Prostate Cancer | <10 | Alpha1D/B antagonism |
| Anticonvulsant | 4-Chloro-2-(2-fluorophenoxy)-... | Seizure Models | 15 | Sodium channel modulation |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides in the presence of a base. This process allows for the formation of sulfonamide derivatives that exhibit diverse biological activities. The incorporation of a 4-fluorophenoxy group enhances the compound's solubility and bioavailability, making it a candidate for further pharmacological studies .
Enzyme Inhibition
Recent studies have demonstrated that compounds similar to this compound possess inhibitory effects on key enzymes involved in metabolic disorders. For instance, sulfonamides with benzodioxane moieties have been shown to inhibit α-glucosidase and acetylcholinesterase activities. These enzymes are crucial in the management of Type 2 Diabetes Mellitus and Alzheimer's Disease, respectively. The inhibition of α-glucosidase can help regulate blood sugar levels post-meal, while acetylcholinesterase inhibitors are essential for enhancing cholinergic neurotransmission in Alzheimer’s patients .
Anticancer Potential
In addition to their role as enzyme inhibitors, sulfonamide derivatives have also been evaluated for anticancer properties. Compounds exhibiting structural similarities to this compound have been tested against various cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
Diabetes Management
The ability of this compound to inhibit α-glucosidase positions it as a potential therapeutic agent for managing Type 2 Diabetes Mellitus. By slowing down carbohydrate absorption in the intestines, this compound could help maintain lower postprandial blood glucose levels.
Neurodegenerative Diseases
The inhibition of acetylcholinesterase suggests that this compound could be beneficial in treating neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, it may enhance cognitive function and memory retention in affected individuals.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Complexity and Lipophilicity: The target compound balances moderate lipophilicity (XLogP3 ~3.2) with a compact structure, favoring membrane permeability and oral bioavailability. The piperazinyl-furyl analog () has higher molecular weight (487.54 g/mol) and lipophilicity (XLogP3 ~3.8), which may limit blood-brain barrier penetration but enhance receptor binding in peripheral tissues .
Fluorine Positioning :
- Fluorine at the para position (target compound, ) optimizes electronic effects and steric compatibility with hydrophobic enzyme pockets .
- In contrast, ortho-fluorine derivatives (e.g., ) may alter binding conformations due to steric hindrance .
Biological Activity Insights: Sulfonamide derivatives are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, FtsZ) due to their ability to coordinate metal ions or mimic transition states . Thiazole-substituted analogs () may exhibit enhanced π-π stacking with aromatic residues in target proteins, improving binding affinity .
Research Findings and Trends
- Crystallographic Studies : The simpler analog in was structurally characterized, revealing planar benzodioxine-sulfonamide geometry conducive to stacking interactions .
- Docking Simulations : Sulfonamide derivatives with fluorinated aryl groups (e.g., target compound) show promising binding to PanK (pantothenate kinase), a target in antimicrobial research .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in analogs with prolonged half-lives in preclinical models .
Q & A
Q. What synthetic routes are recommended for synthesizing N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of a benzodioxine-6-amine intermediate. A validated approach includes reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorophenoxyethyl sulfonyl chloride under alkaline conditions (pH 9–10) at room temperature for 3–4 hours. Post-reaction purification via column chromatography ensures >95% purity. This method aligns with protocols for analogous sulfonamide derivatives .
Q. How should the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of IR spectroscopy (to confirm sulfonamide S=O and N-H stretches), 1H-NMR (to verify benzodioxin aromatic protons and fluorophenoxy ethyl chain integration), and CHN elemental analysis (to validate molecular formula). For crystallographic confirmation, single-crystal X-ray diffraction can resolve bond angles and dihedral planes, as demonstrated in structural studies of related sulfonamides .
Q. What databases or strategies are critical for literature reviews on this compound’s synthetic pathways?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Bioorganic Chemistry) and databases like SciFinder and Reaxys. Search terms should include "benzodioxine sulfonamide synthesis," "fluorophenoxy ethyl derivatives," and "enzyme inhibitor design." Cross-referencing patents and avoiding non-peer-reviewed vendors (e.g., BenchChem) ensures methodological rigor .
Advanced Research Questions
Q. How to design enzyme inhibition assays for evaluating this compound’s pharmacological potential?
- Methodological Answer : Use in vitro α-glucosidase/acetylcholinesterase inhibition assays with p-nitrophenyl glycoside as a substrate. Prepare serial dilutions (1 nM–100 µM) of the compound, measure IC50 values via spectrophotometry, and validate with positive controls (e.g., acarbose). Include triplicate trials and statistical analysis (ANOVA) to minimize variability, as outlined in studies of structurally similar inhibitors .
Q. What experimental frameworks address contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Methodological Answer : Conduct orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out method-specific artifacts. Verify compound purity via HPLC (>98%) and assess solubility/DMSO compatibility. Compare results with structurally analogous compounds (e.g., N-methylbenzodioxine sulfonamides) to isolate substituent-specific effects. Environmental factors (pH, temperature) should also be standardized .
Q. How to evaluate the environmental fate of this compound using predictive modeling?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation (e.g., EPI Suite) and bioaccumulation potential. Experimental validation includes OECD 301D ready biodegradability tests and HPLC-MS analysis of hydrolysis byproducts. Long-term ecotoxicity studies should follow ISO 11348 protocols for aquatic organisms, as recommended in environmental risk assessment frameworks .
Q. What statistical designs optimize reaction yield for scale-up synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design with 3 factors (pH, reaction time, molar ratio) can identify optimal conditions. Response surface methodology (RSM) reduces trial counts while maximizing yield. Post-optimization, validate reproducibility across 3 independent batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
